Fmoc-N-Me-D-Asn(Trt)-OH

説明

Contextualization of N-Methylated Amino Acids in Peptide Science

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a strategic modification in peptide chemistry. researchgate.netnih.gov This seemingly minor alteration can profoundly influence the properties of a peptide. N-methylated amino acids are found in various natural products, including potent therapeutics like cyclosporine and dactinomycin. enamine.net

The introduction of an N-methyl group offers several advantages:

Enhanced Proteolytic Stability: N-methylation of the peptide backbone significantly increases resistance to degradation by proteases, which are enzymes that cleave peptide bonds. enamine.netmerckmillipore.com This increased stability can prolong the in vivo half-life of peptide drugs. merckmillipore.com

Conformational Constraint: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can help in stabilizing specific secondary structures like turns. merckmillipore.com This can be crucial for receptor binding and biological activity.

Increased Solubility: Backbone methylation can reduce interchain hydrogen bonding, which often leads to aggregation and poor solubility. merckmillipore.com

Significance of D-Amino Acid Residues in Peptide Design

While proteins in most living organisms are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, is a powerful tool in peptide design. researchgate.netlifetein.com Naturally occurring peptides containing D-amino acids have been discovered in various organisms, where they often exhibit unique biological functions. lifetein.com

The strategic inclusion of D-amino acids offers several benefits:

Protease Resistance: Similar to N-methylation, the presence of D-amino acids renders peptide bonds more resistant to cleavage by proteases, which are stereospecific for L-amino acids. lifetein.com This contributes to the enhanced stability and longevity of the peptide in a biological environment. lifetein.com

Design of Novel Structures: The use of D-amino acids allows for the creation of novel peptide architectures, such as retro-inverso peptides, where the sequence of D-amino acids is reversed. These peptides can mimic the side-chain topology of the parent L-peptide while having a reversed backbone direction, often retaining biological activity with increased stability. lifetein.com

Role of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of complex peptides, especially those containing multiple functional groups, relies heavily on the concept of orthogonal protecting groups. ub.edujocpr.com A protecting group is a chemical moiety that temporarily blocks a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation. springernature.com An orthogonal protection strategy involves the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.me

This approach is fundamental to modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), for several reasons: nih.gov

Selective Deprotection: It allows for the selective removal of the N-terminal protecting group (temporary group) at each step of peptide chain elongation, while the side-chain protecting groups (permanent groups) remain intact. ub.edu

Synthesis of Complex Peptides: Orthogonal strategies are essential for synthesizing peptides with complex features, such as branching, cyclization, or the incorporation of post-translational modifications. ub.edujocpr.com

Convergent Synthesis: They facilitate fragment condensation approaches, where protected peptide segments are synthesized separately and then joined together to create a larger peptide. ub.edu

The most common orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. nih.gov The base-labile Fmoc group protects the α-amino group, while acid-labile groups like tert-butyl (tBu) protect the side chains. nih.gov

Overview of Fmoc-N-Me-D-Asn(Trt)-OH as a Specialized Building Block

This compound is a prime example of a highly specialized building block that integrates the aforementioned principles. Let's break down its components:

Fmoc (9-fluorenylmethyloxycarbonyl): This is the base-labile protecting group for the N-terminal amine, a cornerstone of the most widely used orthogonal protection strategy in SPPS. nih.gov

N-Me (N-methyl): The presence of the methyl group on the backbone nitrogen provides the benefits of increased proteolytic resistance and conformational constraint.

D-Asn (D-asparagine): The D-configuration of the asparagine residue further enhances stability against enzymatic degradation and influences the peptide's conformation.

Trt (Trityl): The bulky and acid-labile trityl group protects the side-chain amide of the asparagine residue. This protection is orthogonal to the Fmoc group, allowing for selective deprotection and preventing undesirable side reactions involving the asparagine side chain during synthesis. nih.gov

The combination of these features in a single molecule makes this compound a valuable reagent for chemists aiming to synthesize peptides with tailored properties. It allows for the precise incorporation of an N-methylated D-amino acid into a growing peptide chain using standard Fmoc-based solid-phase synthesis protocols.

Compound Information

| Compound Name | Abbreviation |

| (9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-N4-trityl-D-asparagine | This compound |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| tert-butyl | tBu |

| Trityl | Trt |

| D-asparagine | D-Asn |

| Property | Value | Source |

| CAS Number | 2044711-09-1 | wuxiapptec.com |

| Molecular Formula | C₃₉H₃₄N₂O₅ | biosynth.com |

| Molecular Weight | 610.71 g/mol | wuxiapptec.com |

| Purity | >95% | wuxiapptec.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

| Melting Point | 231-235 °C | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

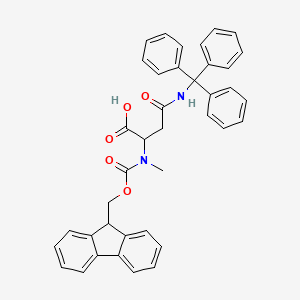

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Fmoc N Me D Asn Trt Oh

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

The steric hindrance introduced by the N-methyl group on the α-amine of Fmoc-N-Me-D-Asn(Trt)-OH necessitates careful optimization of its integration into solid-phase peptide synthesis (SPPS) protocols.

The acylation of the secondary amine of an N-methylated residue is significantly more challenging than that of a primary amine. Standard coupling reagents may prove inefficient, leading to incomplete reactions and the formation of truncated peptide sequences. Research has shown that more potent coupling reagents are required to achieve high yields when incorporating N-methylated amino acids. peptide.com

Several strategies have been developed to overcome the steric hindrance associated with coupling N-methylated amino acids:

High-Potency Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often less effective for these sterically hindered couplings. peptide.com More specialized reagents like PyBroP (Bromotris(pyrrolidino)phosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have demonstrated greater success. peptide.com The use of pre-formed Fmoc-amino acid chlorides or their in-situ formation with reagents like triphosgene (B27547) has also been reported as an effective method. peptide.comacs.org

Reaction Conditions: The choice of solvent and base is also critical. A mixture of DCM and DMF is often employed for both the activation and coupling steps. chempep.com Diisopropylethylamine (DIPEA) is a commonly used base in these reactions. peptide.com Monitoring the coupling reaction is essential, and the bromophenol blue test can be utilized as unprotected N-methyl amino acids often give a poor color change with the standard ninhydrin (B49086) test. peptide.com

| Coupling Reagent | Efficacy with N-Methylated Amino Acids | Reference |

| HATU | Utilized with success, but can be less effective than others. | peptide.com |

| HBTU/HCTU | Generally less effective. | peptide.com |

| PyBroP | Effective for N-methyl amino acid coupling. | peptide.com |

| PyAOP | Effective for N-methyl amino acid coupling. | peptide.com |

| Fmoc-amino acid chlorides | Have been used successfully. | peptide.com |

The presence of an asparagine residue, even when N-methylated, introduces the potential for specific side reactions during Fmoc-SPPS.

Aspartimide formation is a significant side reaction that occurs when the peptide backbone is exposed to the basic conditions of Fmoc deprotection, typically with piperidine (B6355638). sigmaaldrich.comnih.gov This intramolecular cyclization can lead to a mixture of by-products, including the desired peptide, its epimer, and α- and β-piperidide adducts, which can be difficult to separate. sigmaaldrich.comnih.gov The sequence following the aspartic acid residue greatly influences the extent of this side reaction, with -Asp-Gly- sequences being particularly problematic. nih.gov

The trityl (Trt) group on the side chain of this compound offers protection against some side reactions. However, additional strategies are often necessary to suppress aspartimide formation effectively:

Bulky Side-Chain Protecting Groups: The use of sterically hindered protecting groups on the aspartate side chain can physically block the nucleophilic attack of the backbone nitrogen. iris-biotech.de While the trityl group provides some bulk, other protecting groups like O-tert-butyl (OtBu) have also been studied. sigmaaldrich.com More advanced protecting groups such as β-trialkylmethyl esters have shown to almost completely reduce aspartimide formation. nih.gov

Modified Deprotection Cocktails: Adding an acidic modifier to the piperidine deprotection solution can reduce the basicity and thereby minimize aspartimide formation. nih.gov For instance, the addition of ethyl cyano(hydroxyimino)acetate (Oxyma) has been shown to decrease aspartimide-related impurities. nih.gov

Backbone Protection: A highly effective, though more complex, strategy involves the protection of the aspartyl α-carboxyamide bond itself. This is commonly used for particularly problematic sequences like Asp-Gly. nih.gov

| Strategy | Description | Reference |

| Bulky Side-Chain Protecting Groups | Utilizes sterically large groups to hinder the intramolecular cyclization that leads to aspartimide formation. | iris-biotech.de |

| Modified Deprotection Cocktails | Involves the addition of acidic modifiers to the standard piperidine solution to lower its basicity. | nih.gov |

| Backbone Protection | Protects the amide nitrogen of the peptide bond following the aspartic acid residue. | nih.gov |

During the activation step of coupling, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. nih.govscite.ai This side reaction is particularly prevalent when using carbodiimide (B86325) activators. nih.gov The use of a side-chain protecting group, such as the trityl (Trt) group in this compound, is a primary strategy to prevent this dehydration. journals.co.zathermofisher.com The Trt group is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA). thermofisher.com

Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis and improve the efficiency of difficult couplings, including those involving sterically hindered amino acids like N-methylated residues. amazonaws.comluxembourg-bio.com The application of microwave energy can drive these challenging coupling reactions to completion in significantly shorter times compared to conventional room temperature synthesis. amazonaws.com

For the incorporation of this compound, microwave heating can be particularly beneficial. It can help to overcome the steric hindrance of the N-methyl group, leading to higher coupling yields and purer crude peptides. amazonaws.com While standard coupling times for most amino acids in microwave-assisted SPPS are around 5 minutes, sterically hindered residues may require longer times, for example, 20 minutes at 75°C. luxembourg-bio.com However, it is crucial to note that elevated temperatures can sometimes promote side reactions. For instance, the incorporation of Fmoc-Arg(Pbf)-OH has been shown to proceed with higher yields at room temperature due to the competing formation of an arginine lactam at elevated temperatures. researchgate.net Therefore, the optimization of microwave parameters for each specific coupling step is essential.

Mitigation of Side Reactions in Asparagine-Containing Sequences

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides and for fragments that may be difficult to assemble on a solid support. The incorporation of this compound into solution-phase synthesis follows similar principles to SPPS regarding the challenges of coupling sterically hindered residues. sci-hub.seacs.org

Recent advancements in solution-phase methodologies have focused on developing highly efficient coupling methods and novel protecting group strategies to handle N-methylated amino acids. sci-hub.seacs.org For example, the use of isostearyl-mixed anhydride (B1165640) coupling has been shown to facilitate the reaction between N- and C-terminally unprotected amino acids with sterically hindered N-methylated amino acids. sci-hub.seacs.org Additionally, novel C-terminal silyl (B83357) ester protecting groups have been developed that are stable during synthesis but can be selectively cleaved, offering an alternative to traditional protecting group schemes. sci-hub.seacs.org These methods can help to suppress side reactions like diketopiperazine formation, which can be a concern when working with N-methylated residues in solution. sci-hub.se

Fragment Condensation and Ligation Approaches Utilizing this compound

The construction of large peptides or proteins through the assembly of smaller, pre-synthesized peptide fragments is a powerful strategy known as convergent synthesis. This approach, which includes fragment condensation and various ligation techniques, can offer advantages over linear solid-phase peptide synthesis (SPPS), particularly for long and complex sequences. The use of a sterically demanding building block like this compound within these fragments presents unique challenges and requires specialized methodologies.

Native Chemical Ligation (NCL) is a cornerstone of protein chemical synthesis, enabling the chemoselective and regioselective joining of unprotected peptide fragments. nih.govmdpi.com A standard NCL reaction occurs between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govethz.ch For a fragment incorporating this compound to be used in NCL, it would typically need to be modified to generate a C-terminal thioester. nih.gov The presence of the N-methyl group at the ligation junction can significantly slow down the key S-to-N acyl transfer step of the ligation process, necessitating careful optimization of reaction conditions such as pH and thiol catalysts. nih.gov

The table below summarizes coupling reagents often employed for challenging couplings, such as those involving N-methylated amino acids, which would be applicable in fragment condensation strategies utilizing a C-terminal N-Me-D-Asn(Trt) residue.

Table 1: Coupling Reagents for Sterically Hindered Peptide Fragment Condensation

| Coupling Reagent Class | Examples | Key Characteristics | Citations |

|---|---|---|---|

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly reactive and effective for hindered couplings, including those involving N-methyl amino acids. | bachem.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, HCTU | Very efficient activation. HATU, in particular, is widely used for difficult sequences and coupling to N-methylated residues. | scielo.org.mxbachem.com |

| Halophosphonium Reagents | PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Extremely reactive, developed specifically to overcome the difficulty of coupling to N-methyl amino acids. Its high reactivity can increase the risk of side reactions like epimerization. | bachem.compeptide.com |

Chemo- and Regioselective Considerations in Peptide Assembly with N-Methylated D-Asparagine

The successful synthesis of peptides containing modified residues like N-methylated D-asparagine hinges on precise control over the chemical reactions, ensuring high chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. When incorporating this compound, two primary chemoselective challenges must be addressed:

Side-Chain Protection : The side-chain carboxamide of asparagine is susceptible to side reactions, most notably dehydration to a nitrile or intramolecular cyclization to form an aspartimide intermediate, especially during the activation of the C-terminal carboxyl group. peptide.compeptide.comnih.gov The bulky trityl (Trt) protecting group on the side-chain amide is critical for preventing these unwanted transformations, ensuring the integrity of the asparagine residue throughout the synthesis. peptide.comgoogle.com

Epimerization Control : N-methylated amino acids are particularly prone to racemization (or epimerization in the case of D- or L-amino acids) at the α-carbon during the coupling step. mdpi.comacs.org The N-methyl group enhances the acidity of the α-proton, making it more susceptible to abstraction by the bases used in the coupling reaction. mdpi.com Since the starting material is a D-amino acid, preventing its conversion to the L-diastereomer is paramount. This is managed by carefully selecting coupling reagents and conditions, such as using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt), or employing coupling reagents like HATU that are known to suppress epimerization. bachem.commdpi.com In some cases, the use of copper(II) salts has also been reported as an effective strategy to suppress epimerization during peptide coupling. nih.gov

Regioselectivity involves ensuring that the peptide bond forms at the correct location—between the α-carboxyl group of one residue and the α-amino group of the next. The primary regioselective challenge for an asparagine residue is to prevent any reaction at the side-chain amide nitrogen. The use of the sterically large and chemically robust Trityl (Trt) protecting group on the side-chain amide effectively blocks this site from participating in the coupling reaction, thereby ensuring that the peptide bond forms exclusively at the α-amino position. mdpi.com

The table below outlines the key challenges and mitigation strategies pertinent to the incorporation of N-methylated asparagine.

Table 2: Chemoselective and Regioselective Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy | Citations |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of the asparagine side chain onto the peptide backbone, leading to α- and β-peptide byproducts and epimerization. | Use of a bulky side-chain protecting group such as Trityl (Trt). Adding HOBt to the Fmoc deprotection solution can also reduce risk. | peptide.comnih.govmdpi.com |

| Side-Chain Dehydration | Conversion of the asparagine side-chain amide to a nitrile under harsh activation conditions. | Protection of the side-chain amide with the Trityl (Trt) group. | peptide.comgoogle.com |

| Epimerization | Loss of stereochemical integrity at the α-carbon of the N-methylated D-asparagine during carboxyl group activation. | Use of low-racemization coupling reagents (e.g., HATU, COMU) and additives (e.g., HOAt). Minimizing pre-activation times and using weaker bases where possible. | bachem.commdpi.comnih.gov |

| Steric Hindrance | Slow or incomplete coupling reactions due to the bulk of the N-methyl group. | Employing highly potent coupling reagents (e.g., PyBrOP, HATU), increasing reaction times, or using microwave-assisted synthesis. | scielo.org.mxbachem.comspringernature.com |

Conformational and Structural Analysis of Peptides Incorporating Fmoc N Me D Asn Trt Oh

Impact of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, profoundly alters the conformational landscape of the peptide backbone. mdpi.comresearchgate.net This single modification introduces significant steric constraints that restrict the allowable values of the backbone dihedral angles, particularly the phi (φ) angle. nih.govchemrxiv.org The presence of the methyl group can lead to unfavorable steric interactions, effectively excluding conformations such as the right-handed α-helical region from the Ramachandran plot. chemrxiv.orgresearchgate.net

A primary consequence of N-methylation is its influence on the isomerization of the peptide bond (ω angle). While typical peptide bonds strongly favor the trans conformation (ω ≈ 180°), N-methylation lowers the energy barrier between the trans and cis (ω ≈ 0°) states. mdpi.com This increases the population of cis conformers, a feature that can be critical in designing peptides that adopt specific turns or folded structures. mdpi.com The stabilization of the cis isomer is attributed to the removal of the amide proton, eliminating the hydrogen bond donor capability at that position and altering local electrostatic interactions. mdpi.comnsf.gov This modification is a known strategy to enhance metabolic stability and cell permeability by reducing the number of hydrogen bond donors available for solvation. mdpi.comnih.gov

| Modification | Effect on Dihedral Angles (φ, ψ) | Influence on Peptide Bond (ω) | Key Consequence |

| N-Methylation | Restricts φ angle; limits access to certain regions of Ramachandran space (e.g., α-helical). chemrxiv.orgresearchgate.net | Lowers the energy barrier between trans and cis isomers, increasing the probability of cis conformation. mdpi.com | Induces local conformational constraints and can promote turn-like structures. nih.gov |

Stereochemical Influence of D-Asparagine on Peptide Secondary Structure

The substitution of a canonical L-amino acid with its D-enantiomer, such as D-asparagine, is a powerful tool for modulating peptide secondary structure. The change in stereochemistry at the Cα-carbon fundamentally alters the direction of the side chain and disrupts established secondary structural patterns like the right-handed α-helix and parallel β-sheets. researchgate.net

Incorporating a D-amino acid is a well-established method to induce β-turn structures, particularly type I' and type II' turns, which are mirror images of the common type I and II turns found in all-L-peptides. biorxiv.org The specific location of the D-residue within a sequence dictates the resulting structure. For instance, placing a D-amino acid at the i+1 or i+2 position of a β-turn can stabilize that turn conformation. This strategy is frequently employed in the design of cyclic peptides and β-hairpin mimetics to create stable, predictable three-dimensional structures. biorxiv.orgnih.gov The presence of D-amino acids has also been shown to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. researchgate.net

Spectroscopic Techniques for Elucidating Conformational Preferences

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov For peptides containing modified residues like N-Me-D-Asn, advanced multi-dimensional NMR experiments are indispensable.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are critical. frontiersin.org These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints needed for structure calculation. frontiersin.orgchemrxiv.org

A key challenge and feature of N-methylated peptides is the presence of cis and trans isomers around the methylated peptide bond, which are often in slow exchange on the NMR timescale, leading to two distinct sets of signals. imrpress.com ROESY and NOESY spectra are crucial for distinguishing between these isomers. A strong NOE/ROE cross-peak between the α-proton of the residue preceding the N-methylated amino acid (residue i-1) and the N-methyl protons of the modified residue (i) is characteristic of a cis peptide bond. frontiersin.orgchemrxiv.orgnih.gov Conversely, a strong cross-peak between the α-proton of residue i-1 and the α-proton of residue i indicates a trans bond. imrpress.com The low number of NOEs/ROEs in some N-methylated peptides can present a challenge, but specialized techniques and solvents can help overcome this. nih.govacs.org

| NMR Parameter | Structural Information Derived | Application to N-Me-D-Asn Residues |

| NOE/ROE | Interproton distances (< 5 Å). chemrxiv.org | Determines cis/trans isomerization by identifying key proximities (e.g., Hα(i-1) to N-CH3(i) for cis). frontiersin.orgnih.gov |

| ³J(HNHα) Coupling Constant | Provides information on the φ backbone torsion angle. | Can be difficult to measure due to the absence of the amide proton (NH). |

| Chemical Shift Index (CSI) | Hα and Cα chemical shifts indicate secondary structure propensity (α-helix vs. β-strand). researchgate.net | Can reveal local structuring or turn-like collapse around the modification site. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chirality and Folding Analysis

| Secondary Structure | Characteristic CD Wavelengths (for L-peptides) | Expected Effect of D-Amino Acid |

| α-Helix | Negative minima at ~222 nm and ~208 nm; Positive maximum at ~192 nm. plos.org | Disruption of helical structure; potential for inverted signals if a left-handed helix forms. researchgate.net |

| β-Sheet | Negative minimum at ~218 nm; Positive maximum at ~195 nm. plos.org | Induction of β-turns; potential for mirror-image spectrum in all-D peptides. researchgate.net |

| Random Coil | Strong negative band near 200 nm. rsc.org | May be induced locally or globally depending on the position of the D-amino acid. |

Computational Modeling of Peptide Structures Containing Fmoc-N-Me-D-Asn(Trt)-OH Derived Residues

Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful complement to experimental techniques for exploring the conformational landscape of peptides. nih.gov These methods allow for the simulation of peptide behavior over time, providing insights into stable conformations and the transitions between them. byu.edu

Modeling peptides with non-standard residues like N-methylated D-asparagine requires specialized force fields that can accurately represent the unique steric and electronic properties of the modifications. rsc.orgresearchgate.net Standard protein force fields like AMBER and CHARMM have been extended with parameters for N-methylated amino acids and D-amino acids. researchgate.netacs.org These parameter sets often include dedicated energy correction maps (CMAPs) to better describe the (φ,ψ) potential energy surface. researchgate.net

MD simulations can be used to generate Ramachandran plots, which show that N-methylation significantly restricts the accessible (φ,ψ) angles. chemrxiv.org These simulations can predict the relative populations of cis and trans isomers and identify stable hydrogen bonding networks. nih.gov The results from MD studies help refine structural models derived from NMR data and provide a dynamic picture of how the combined effects of N-methylation and D-stereochemistry guide the peptide to adopt specific, and often more rigid, conformations. biorxiv.orgrsc.org

Advanced Applications in Biomolecular Design and Chemical Biology

Design and Synthesis of Proteolytically Stable Peptide Scaffolds

A primary limitation for the therapeutic use of peptides is their rapid degradation by proteases in the body. acs.org The strategic incorporation of modified amino acids is a cornerstone of modern peptide chemistry to overcome this hurdle. Fmoc-N-Me-D-Asn(Trt)-OH is a prime example of a building block designed to confer exceptional stability.

The resistance of peptides to enzymatic degradation can be significantly enhanced by altering the peptide backbone and the stereochemistry of the constituent amino acids. acs.orgamericanpeptidesociety.org

N-Methylation: The substitution of the amide proton with a methyl group on the peptide backbone has two major effects. Firstly, it removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt the secondary structures that proteases recognize. nih.govresearchgate.net Secondly, the methyl group provides steric hindrance that physically blocks the approach of the protease's active site, preventing cleavage of the adjacent peptide bond. researchgate.netmdpi.com This modification can significantly increase the half-life of a peptide in biological fluids. researchgate.net

D-Configuration: Natural proteases are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids. mdpi.com Peptides constructed from D-amino acids are not recognized by these enzymes, rendering them highly resistant to proteolytic digestion. americanpeptidesociety.orgnih.gov While substituting all L-amino acids with their D-enantiomers can preserve bioactivity in some cases (retro-inverso analogues), the selective placement of a single D-amino acid at a known cleavage site is a common and effective strategy to enhance stability. mdpi.comnih.gov

This compound combines both of these stability-enhancing features. Its incorporation into a peptide sequence at a specific asparagine position simultaneously introduces a D-amino acid and an N-methylated backbone, providing robust, localized protection against a wide range of proteases.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved physicochemical properties, such as enhanced stability and bioavailability. americanpeptidesociety.orgfrontiersin.org A key strategy in their design is the incorporation of non-proteinogenic amino acids and backbone modifications. americanpeptidesociety.orgbohrium.com

The use of building blocks like this compound is central to this engineering process. biosynth.com By introducing this compound during solid-phase peptide synthesis, researchers can create peptidomimetics that retain the side-chain functionality of asparagine—crucial for target recognition—while benefiting from the proteolytic resistance conferred by the D-configuration and N-methylation. acs.orgfrontiersin.org This allows for the development of peptide-based drug candidates with significantly improved in vivo half-lives.

The following table illustrates the impact of such modifications on peptide stability, based on established principles.

| Peptide Sequence Example | Modifications | Expected Proteolytic Stability |

| H₂N-Gly-L-Asn -Gly-COOH | Standard L-amino acid | Low |

| H₂N-Gly-D-Asn -Gly-COOH | D-amino acid substitution | High americanpeptidesociety.orgmdpi.com |

| H₂N-Gly-N-Me-L-Asn -Gly-COOH | N-methylation | High nih.govmdpi.com |

| H₂N-Gly-N-Me-D-Asn -Gly-COOH | Combined D-amino acid and N-methylation | Very High |

Construction of Heterogeneous-Backbone Foldamers and Protein Mimics

Foldamers are oligomers made from non-natural building blocks that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures of proteins (e.g., helices and sheets). nih.govnih.gov Heterogeneous-backbone foldamers, which combine natural and artificial amino acid residues in the same chain, are a particularly promising class of protein mimics. nih.gov

The incorporation of N-methylated and D-amino acids is a powerful tool in the design of these novel structures. nih.govnsf.gov These modifications alter the local conformational preferences of the peptide backbone. For instance, an N-methylated residue can disrupt hydrogen bonding patterns that would favor one secondary structure, potentially stabilizing an alternative fold. nih.gov Similarly, a D-amino acid can induce turns or stabilize conformations that are inaccessible to standard L-polypeptides. nih.govnsf.gov

This compound serves as a specialized building block for the synthesis of such heterogeneous chains. Its inclusion allows chemists to precisely introduce a point of significant structural perturbation, guiding the oligomer into a desired, non-natural fold. google.com This enables the creation of protein mimics with novel architectures and functions.

Development of Conformationally Constrained Peptide Analogues

Linear peptides are often highly flexible in solution, existing as an equilibrium of multiple conformations. nih.gov This flexibility can be a disadvantage, as only one of these conformations may be the "active" one that binds to a biological target. A significant amount of binding energy is lost in "freezing" the peptide in this active shape, a concept known as an entropic penalty.

This compound provides a dual method of conformational restriction. Both the N-methylation and the D-configuration impose significant local constraints on the peptide backbone. nsf.govnih.gov Therefore, its use in peptide synthesis is a valuable tactic for developing conformationally constrained analogues with potentially superior biological activity.

Utility in Probes for Protein-Protein Interaction Studies

Understanding protein-protein interactions (PPIs) is fundamental to cell biology and drug discovery. Peptide-based biomolecular probes are essential tools for identifying and characterizing these interactions. nih.govresearchgate.net These probes are often derived from the sequence of one of the interacting partners and are designed to bind to the other protein.

Effective peptide-based probes must meet several design criteria. They need to mimic the native binding partner with high affinity and specificity. beilstein-journals.org Crucially, they must be stable in the complex biological milieu in which they are used, resisting degradation by proteases to ensure they can reach and interact with their target. acs.org Furthermore, they often incorporate a reporter group (like a fluorophore) or a chemical handle (like an alkyne or azide (B81097) for bioorthogonal chemistry) to enable detection and identification of the interaction. nih.govrsc.org

The stability imparted by this compound makes it an excellent component for building robust biomolecular probes. By incorporating this residue into a peptide probe sequence, researchers can prevent its degradation, thereby increasing its effective concentration and the reliability of the experimental results. biosynth.com The Fmoc and Trt protecting groups are removed during synthesis, but the core N-Me-D-Asn structure provides the lasting stability that is critical for the probe's function in vitro and in cell-based assays. acs.orgbiosynth.com

| Probe Component | Function in Biomolecular Probe Design | Contribution of this compound |

| Peptide Sequence | Provides specificity for the target protein. | The asparagine side chain can participate in specific binding interactions. |

| Stability Element | Prevents probe degradation by proteases. | The N-methyl and D-amino acid core provides exceptional proteolytic stability. americanpeptidesociety.orgnih.govmdpi.com |

| Reporter/Handle | Allows for detection and/or capture of the PPI. | The stable peptide scaffold ensures the reporter remains attached to an intact probe. |

| Conformational Control | Pre-organizes the probe for optimal binding. | The N-methyl and D-amino acid features constrain the peptide backbone. researchgate.netnih.gov |

No Verifiable Research on the Supramolecular Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the contributions of the chemical compound This compound to the fields of supramolecular chemistry or self-assembling peptide systems. This compound is recognized and cataloged as a sophisticated building block for solid-phase peptide synthesis, where its constituent parts serve distinct functions in the controlled, stepwise assembly of peptide chains. However, its direct application as a primary component in the formation of supramolecular structures or self-assembling materials is not documented.

The defining features of this compound—the fluorenylmethyloxycarbonyl (Fmoc) group, N-methylation on the amide nitrogen, the D-configuration of the amino acid, and the trityl (Trt) protection on the asparagine side chain—are all known to individually influence the properties of peptides and their assemblies. For instance, the aromatic Fmoc group can drive self-assembly through π-π stacking interactions. frontiersin.org N-methylation impacts hydrogen bonding capacity and conformational flexibility, which can alter the secondary structure and stability of peptides. researchgate.netmdpi.com The use of D-amino acids is a known strategy to enhance the enzymatic stability of peptide-based materials and can significantly influence the chirality and morphology of self-assembled structures. nih.govnih.govmdpi.com The bulky trityl group, while primarily a protecting group, can also impart significant steric effects that would influence intermolecular interactions. rsc.org

Despite the individual significance of these molecular components in the design of biomaterials, there are no dedicated studies that investigate how they collectively function within the specific molecule this compound to promote or direct self-assembly. Research in supramolecular chemistry and self-assembling peptides typically focuses on simpler, often amphiphilic, peptide sequences designed to form structures like nanofibers, hydrogels, or micelles. researchgate.net While Fmoc-dipeptides are a well-studied class of hydrogelators, the complexity of this compound, particularly the N-methylation and the large trityl protecting group, places it outside the scope of compounds typically investigated for these applications.

Consequently, it is not possible to provide detailed research findings or data tables on the contributions of this compound to supramolecular chemistry and self-assembling peptide systems as requested. The compound's role appears to be exclusively within the domain of a synthetic intermediate for creating more complex peptide sequences, rather than as a functional component of self-assembling systems itself.

Derivatives, Analogues, and Comparative Research

Synthesis and Research on Related N-Methylated Amino Acid Derivatives

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a widely employed strategy to modulate the pharmacological properties of peptides. nih.govresearchgate.net This modification can enhance resistance to enzymatic degradation by proteases, improve membrane permeability, and influence the peptide's conformational flexibility. nih.govresearchgate.net

The synthesis of N-methylated amino acids can be challenging. Various methods have been developed, including the use of dimethyl sulfate (B86663) with sodium hydride and a catalytic amount of water, or procedures involving methyl iodide. acs.orgnih.gov More recent advancements have focused on creating more efficient and practical methods for N-methylation to facilitate their broader use in peptide synthesis. acs.org The development of reliable synthetic routes for a variety of N-methylated amino acid building blocks is crucial for their incorporation into peptide sequences. researchgate.net

Research on N-methylated peptides has demonstrated significant improvements in their drug-like properties. For instance, multiple N-methylations in a cyclic hexapeptide integrin antagonist were shown to increase its selectivity for different integrin subtypes. nih.gov Similarly, a tri-N-methylated analogue of the Veber-Hirschmann peptide exhibited a remarkable 10% oral bioavailability. nih.gov These findings underscore the transformative potential of N-methylation in peptide drug development.

A variety of N-methylated amino acid derivatives are commercially available, facilitating their routine use in peptide synthesis.

Table 1: Examples of Commercially Available N-Methylated Amino Acid Derivatives

| Compound Name | Notes |

| Fmoc-N-Me-Asn-OH | L-enantiomer, without trityl protection on the side chain. |

| Fmoc-N-Me-D-Asn-OH | D-enantiomer, without trityl protection on the side chain. |

| N-Me-D-Asn-OH | D-enantiomer, without Fmoc or Trt protection. |

| Fmoc-N-Me-Asn(Trt)-OH | L-enantiomer of the subject compound. |

This table is generated based on commercially available derivatives and is not exhaustive.

Comparative Studies with Other D-Amino Acid Building Blocks

The incorporation of D-amino acids into peptide sequences is another key strategy for enhancing peptide stability. Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids can render the peptide bonds adjacent to the D-residue resistant to enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.gov

Comparative studies have explored the impact of D-amino acid substitution on peptide properties. For example, a study comparing adhesion peptides based on L- or D-amino acids found a clear difference in their stability against proteases like subtilisin, trypsin, and papain. nih.gov Despite these differences in stability, both L- and D-amino acid-containing peptides provided a suitable surface for cell adhesion and proliferation. nih.gov

The choice of protecting groups for the side chains of amino acids, including D-amino acids, is also a critical aspect of SPPS. The trityl (Trt) group, used for the side chain of asparagine in Fmoc-N-Me-D-Asn(Trt)-OH, is a bulky and acid-labile protecting group. It is known to prevent the common side reaction of aspartimide formation during Fmoc-SPPS. nih.govresearchgate.net Comparative studies of different protecting group strategies are essential for optimizing the synthesis of complex peptides. For instance, the use of side-chain trityl protected amino acids has been shown to yield purer products in the synthesis of phosphopeptides compared to standard tert-butyl protected amino acids. sigmaaldrich.com

Table 2: Comparison of Side-Chain Protecting Groups for Asparagine in Fmoc-SPPS

| Protecting Group | Key Features |

| Trityl (Trt) | Bulky, acid-labile. Effectively suppresses aspartimide formation. nih.govresearchgate.net |

| tert-Butyl (tBu) | Common, acid-labile. Can be prone to aspartimide formation. sigmaaldrich.com |

Design of Novel this compound Analogues for Specific Research Objectives

The design of novel analogues of this compound is driven by the need to fine-tune peptide properties for specific applications. This can involve modifications to the protecting groups, the stereochemistry, or the amino acid side chain itself.

For instance, the development of orthogonally protected amino acids allows for the synthesis of branched, cyclic, and side-chain modified peptides. sigmaaldrich.com Analogues of this compound could be designed with alternative protecting groups that are removable under different conditions, enabling selective modification of the asparagine residue within a larger peptide sequence.

The creation of novel analogues is not limited to simple substitutions. Researchers are also exploring the incorporation of unnatural amino acids with unique side chains to introduce novel functionalities into peptides. The principles learned from the use of building blocks like this compound can guide the design of these more complex analogues.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for N-Methylated D-Amino Acids

The synthesis of N-methylated amino acids presents unique challenges, including the need for regioselective mono-N-methylation and the prevention of racemization. While traditional methods like reductive amination using formaldehyde are common, they can require harsh conditions. Modern research focuses on developing milder, more efficient, and scalable synthetic routes.

One promising area is the refinement of on-resin N-methylation techniques, which integrate this modification directly into solid-phase peptide synthesis (SPPS). A common three-step procedure involves:

Sulfonylation: Protection of the N-terminal α-amine group, often with an o-nitrobenzenesulfonyl (o-NBS) group.

Methylation: Alkylation of the sulfonamide using reagents like dimethyl sulfate (B86663).

Desulfonylation: Removal of the sulfonamide protecting group to reveal the N-methylated amine.

Recent studies have focused on significantly reducing the time required for this process, with optimized protocols shortening the procedure from 4 hours to as little as 40 minutes without compromising yield. These advancements make the synthesis of N-methylated peptides more accessible and efficient. Another approach involves developing sustainable methods using reagents like dimethyl carbonate (DMC) in an acid-assisted system, which offers high efficiency and eco-friendliness. The table below summarizes key synthetic strategies.

| Methodology | Key Reagents | Advantages | Challenges |

| Reductive Methylation | Formaldehyde, Reductants (e.g., Sodium Cyanoborohydride) | Traditional, well-established | Harsh conditions, potential for over-methylation, waste generation |

| On-Resin Sulfonamide Method | o-NBS-Cl, Methylating Agent (e.g., Dimethyl Sulfate), DBU | Compatible with SPPS, rapid N-methyl scanning | Requires multiple steps, potential for side reactions like aspartimide formation |

| Acid-Assisted DMC Method | Dimethyl Carbonate (DMC), Acid | Sustainable, cost-effective, high selectivity, no racemization | Primarily demonstrated in solution phase |

Future work will likely focus on creating even more robust and versatile methods that are applicable to a wide range of amino acids with diverse side-chain functionalities, further streamlining the production of building blocks like Fmoc-N-Me-D-Asn(Trt)-OH.

Advanced Applications in Complex Macrocyclic Peptide Design

Macrocyclic peptides are a significant class of therapeutics due to their high binding affinity and specificity, which stem from their conformationally constrained structures. N-methylation is a critical tool in the design of these complex molecules. The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor, which can drastically alter the conformational landscape of the peptide backbone.

This modification provides several key advantages in macrocyclic peptide design:

Enhanced Metabolic Stability: N-methylation protects the amide bond from proteolytic degradation by enzymes, increasing the peptide's half-life in vivo.

Improved Membrane Permeability: By reducing the number of hydrogen bond donors and potentially encouraging conformations that shield polar groups, N-methylation can enhance a peptide's ability to cross cell membranes, which is a crucial step towards oral bioavailability. The natural product Cyclosporin A, a highly N-methylated cyclic peptide, is a prime example of an orally available peptide therapeutic.

Conformational Control: Strategic N-methylation can be used to stabilize specific secondary structures or induce turns, effectively locking the macrocycle into its bioactive conformation. This can lead to improved receptor affinity and selectivity.

The incorporation of a D-amino acid like N-Me-D-Asn further expands the available conformational space and enhances proteolytic resistance. Future research will focus on using N-methylation as a rational design element to fine-tune the pharmacokinetic and pharmacodynamic profiles of macrocyclic peptides for challenging drug targets.

Interdisciplinary Research Integrating N-Methylated D-Asparagine in Chemical Biology and Materials Science

The unique properties imparted by N-methylated D-amino acids are finding applications beyond traditional pharmacology, extending into chemical biology and materials science.

In Chemical Biology , N-methylated D-asparagine residues can be used as probes to study biological systems. For instance, N-methyl-D-aspartate (NMDA) receptors are crucial in the central nervous system and have been found to be upregulated in various cancer cells, where they play a role in regulating cell growth. Research has shown that NMDA receptor antagonists can inhibit cancer cell viability, and elevated levels of certain D-amino acids in cancer cells can reverse this effect. Incorporating N-Me-D-Asn into peptide probes could help elucidate the function of these receptors and the role of D-amino acids in cancer biology, potentially leading to innovative anticancer therapies.

In Materials Science , peptides are increasingly used as building blocks for novel biomaterials due to their capacity for self-assembly and biological recognition. The conformational control offered by N-methylation can be exploited to design peptide-based materials with specific architectures and properties. For example, incorporating N-methylated residues could influence the self-assembly of peptide hydrogels or nanofibers, leading to materials with tailored mechanical strength, stability, and biocompatibility for applications in tissue engineering and drug delivery.

Theoretical Predictions and Experimental Validation of Peptide Properties

The growing complexity of modified peptides necessitates the use of computational tools to predict their behavior and guide their design. Accurately modeling the structural ensembles of N-methylated cyclic peptides is a significant challenge due to the increased conformational flexibility and the presence of both cis and trans amide bond isomers.

Recent advancements in theoretical predictions include:

Improved Force Fields: The development and refinement of residue-specific force fields (e.g., RSFF2) are improving the accuracy of molecular dynamics simulations for N-methylated peptides.

Deep Learning Models: New models like MeDCycFold, which fine-tune the AlphaFold architecture, are being developed to specifically predict the structures of cyclic peptides containing N-methylated and D-amino acids. These models can accelerate structure prediction by orders of magnitude compared to traditional energy calculation methods, facilitating high-throughput screening of virtual peptide libraries.

Experimental validation remains crucial to confirm these theoretical predictions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the solution-state conformations of N-methylated peptides and characterize the populations of different conformers. The synthesized peptides are then subjected to a battery of experimental assays to validate predicted properties, as outlined in the table below.

| Predicted Property | Experimental Validation Technique |

| 3D Structure / Conformation | NMR Spectroscopy, X-ray Crystallography |

| Metabolic Stability | Incubation with proteases, serum, or gut homogenates followed by HPLC or Mass Spectrometry analysis |

| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assays |

| Binding Affinity/Selectivity | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays |

The iterative cycle of theoretical prediction, chemical synthesis (using building blocks like this compound), and experimental validation is a powerful paradigm that will continue to accelerate the discovery and optimization of advanced peptide-based therapeutics and materials.

Q & A

Basic: What are the optimal storage and handling protocols for Fmoc-N-Me-D-Asn(Trt)-OH to ensure stability during peptide synthesis?

This compound requires strict temperature control to prevent degradation. Store at -80°C for up to 6 months or -20°C for 1 month in airtight, light-protected containers. Before use, pre-warm to 37°C and sonicate to dissolve in DMSO (recommended concentration: 100 mg/mL) . Avoid repeated freeze-thaw cycles to minimize hydrolysis of the Trt or Fmoc groups. For handling, use gloves and protective equipment to prevent moisture absorption, which can destabilize the compound .

Basic: How should researchers prepare and validate stock solutions of this compound for solid-phase peptide synthesis (SPPS)?

Prepare stock solutions in anhydrous DMSO (≥99.9% purity) at concentrations ≤170 mM to prevent aggregation. Validate solubility via HPLC or LC-MS to ensure no precipitate forms during coupling. For quality control, analyze aliquots using reverse-phase chromatography (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Adjust pH to 6-7 with collidine or DIEA to avoid premature Fmoc deprotection .

Advanced: What activation strategies minimize racemization of this compound during SPPS?

Racemization is a critical challenge, particularly for D-configured residues. Use pre-activation with DIC/HOBt (1:1 molar ratio) in DCM/DMF (1:4) at 0°C for 5 minutes before coupling. Avoid uronium/phosphonium reagents (e.g., HBTU), which increase basicity and racemization risk. Incorporate collidine instead of DIEA as the base to maintain a mildly acidic microenvironment (pH ~6), suppressing base-induced epimerization . Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .

Advanced: How can researchers resolve discrepancies in purity assessments of this compound across analytical platforms?

Discrepancies often arise from differences in detection methods (e.g., UV vs. ELSD). To standardize purity analysis:

- Use triple-detector HPLC (UV, MS, CAD) to account for non-chromophoric impurities.

- Validate with 1H/13C NMR to confirm the absence of residual solvents (e.g., TFA) or truncated peptides.

- Cross-reference with ion mobility spectrometry to detect isobaric impurities undetectable by MS alone .

Advanced: What environmental factors influence the stability of this compound during peptide synthesis?

Key factors include:

- Temperature : Coupling at ≤25°C reduces thermal decomposition of the Trt group.

- Humidity : Maintain reaction vessels under inert gas (N2/Ar) to prevent hydrolysis.

- Solvent composition : Use anhydrous DMF with ≤50 ppm water content. Avoid TFE or TIPS in the coupling mixture, as they accelerate Fmoc cleavage .

Advanced: How can design of experiments (DOE) optimize coupling efficiency and reduce side reactions for this compound?

Apply Taguchi DOE to screen critical parameters:

- Factors : Activation time, temperature, reagent stoichiometry (DIC/HOBt ratio).

- Response variables : Coupling yield (measured by Kaiser test), racemization rate (via chiral analysis).

- Optimal conditions : Pre-activate at 0°C for 5 minutes with 1.5 equivalents of DIC/HOBt. Post-coupling, wash resins with 0.5% acetic acid in DMF to quench residual reagents .

Application-Focused: What role does this compound play in the development of biofunctional materials?

The compound’s hydrophobic Fmoc group enables self-assembly into nanostructures (e.g., hydrogels, micelles) for drug delivery. Its D-configuration resists proteolytic degradation, enhancing in vivo stability. For antimicrobial applications, incorporate into peptide sequences targeting bacterial membranes, leveraging the Trt group’s steric bulk to modulate interactions with mammalian cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。